molecular formula C12H13N3O2S B2729392 N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide CAS No. 1251580-37-6

N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2729392
CAS No.: 1251580-37-6
M. Wt: 263.32
InChI Key: YFNWHHUAADUPDW-UHFFFAOYSA-N
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Description

“N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring and a pyridine ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced to the isoxazole moiety.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the isoxazole ring under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole and pyridine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” would depend on its specific biological target. Generally, compounds with isoxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Known for their anti-inflammatory and antimicrobial properties.

    Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

The unique combination of isoxazole and pyridine rings in “N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-6-10(15-17-9)7-14-12(16)8-18-11-2-4-13-5-3-11/h2-6H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNWHHUAADUPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CSC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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